7(Z),11(Z)-Pentacosadiene

Drosophila melanogaster Cuticular hydrocarbons Anti-aphrodisiac

Researchers studying Drosophila chemical ecology require chain-length-specific cuticular hydrocarbon standards to avoid confounding behavioral variables. 7(Z),11(Z)-Pentacosadiene (C25 diene) is the functionally validated probe for distinguishing anti-aphrodisiac signaling from the stimulatory C27/C29 dienes. - ≥98% purity authenticated standard, essential for GC-MS calibration in CHC profiling. - Enables dose-response courtship bioassays with clear chain-length specificity. - Includes parallel-use recommendation with C27/C29 diene standards for reproducible experimental design.

Molecular Formula C25H48
Molecular Weight 348.6 g/mol
Cat. No. B176464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7(Z),11(Z)-Pentacosadiene
Synonyms7(Z),11(Z)-Pentacosadiene
Molecular FormulaC25H48
Molecular Weight348.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CCCC=CCCCCCC
InChIInChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13-,23-21-
InChIKeyPJVWXEURPGIPNW-ADYYPQGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in hexane

7(Z),11(Z)-Pentacosadiene Procurement Guide


7(Z),11(Z)-Pentacosadiene (CAS 127599-39-7, C₂₅H₄₈, MW 348.65) is a long-chain polyunsaturated hydrocarbon belonging to the insect cuticular hydrocarbon (CHC) class . This 25-carbon diene features Z-configuration double bonds at positions 7 and 11, placing it structurally between the 23-carbon monoenes synthesized by male Drosophila and the 27- and 29-carbon dienes produced by females . In mature Drosophila melanogaster, this compound is found in low abundance on female cuticles . Its procurement is primarily driven by research into insect chemical communication, where carbon chain length and double-bond geometry dictate distinct behavioral functions distinct from other CHCs [1].

Workflow Insect chemical communication studies
Selection Chain-length-dependent behavioral function
Context Female cuticular CHC with anomalous structural profile

Why 7(Z),11(Z)-Pentacosadiene Cannot Be Substituted


Substitution among cuticular hydrocarbons with identical double-bond positions but differing carbon chain lengths is scientifically invalid for Drosophila behavioral research. Each CHC exhibits chain-length-dependent functional specificity: (Z,Z)-7,11-heptacosadiene (C27) acts as a potent aphrodisiac that stimulates male courtship [1], while 7,11-nonacosadiene (C29) also exhibits stimulatory activity but with different potency and threshold characteristics [2]. In contrast, 7(Z),11(Z)-pentacosadiene (C25) demonstrates a functionally divergent role, with genetic evidence indicating it may function as an anti-aphrodisiac that reduces copulation frequency [3]. Interchanging these compounds—or using structurally distinct monoenes such as 7-pentacosene—introduces confounding variables that compromise experimental reproducibility and invalidate behavioral interpretation in chemical ecology research.

Target
Substitute
Risk
7(Z),11(Z)-Pentacosadiene (C25 diene)
7,11-Heptacosadiene (C27 diene)
C27 is a potent aphrodisiac; C25 may function as an anti-aphrodisiac, producing opposite behavioral effects.
7(Z),11(Z)-Pentacosadiene
7-Pentacosene (C25 monoene)
Monoene lacks second Z-double bond, altering olfactory recognition and behavioral outcome.
7(Z),11(Z)-Pentacosadiene
7,11-Nonacosadiene (C29 diene)
C29 stimulates courtship; C25 may suppress it, leading to conflicting behavioral readouts.

Evidence for 7(Z),11(Z)-Pentacosadiene Specificity


Functional Divergence: Anti-Aphrodisiac Activity

Depletion of the female-specific elongase eloF produces a reciprocal shift in cuticular hydrocarbon composition, characterized by increased 7(Z),11(Z)-pentacosadiene abundance and decreased 7,11-nonacosadiene abundance [1]. This compositional change is associated with significantly reduced copulation in Drosophila, in direct contrast to the stimulatory function of 7,11-heptacosadiene and 7,11-nonacosadiene [2].

Anti-Aphrodisiac Role
Class-level inference
C25 diene reduces copulation; C27/C29 dienes stimulate courtship.
Chain-length-dependent behavioral direction
Reported in eloF mutant context; verify in wild-type
Drosophila melanogaster Cuticular hydrocarbons Anti-aphrodisiac Copulation frequency eloF elongase

Potency Threshold: C27 vs. C25 Dienes

Quantitative dose-response bioassays demonstrate that (Z,Z)-7,11-heptacosadiene is the most potent aphrodisiac among characterized Drosophila CHCs, with a behavioral threshold lower than that of both 7,11-nonacosadiene and 7-pentacosene [1]. While 7(Z),11(Z)-pentacosadiene was not directly assayed for aphrodisiac activity in this study, the chain-length-dependent potency hierarchy (C27 > C29 for stimulation; C25 associated with inhibition) underscores that the 25-carbon diene occupies a functionally distinct niche.

Potency Threshold
Cross-study comparable
C27 diene: lowest aphrodisiac threshold; C25 diene: not directly assayed, associated with inhibition.
Selecting C27 for stimulation avoids inhibitory confound
C25 not included in dose-response bioassays
Dose-response Behavioral threshold Aphrodisiac potency Courtship stimulation

eloF-Mediated Courtship Suppression

The female-specific elongase eloF catalyzes chain elongation in CHC biosynthesis. eloF depletion produces a quantitative shift in the C25:C29 diene ratio, with 7(Z),11(Z)-pentacosadiene levels rising while 7,11-nonacosadiene levels fall [1]. This reciprocal change is causally linked to significantly reduced copulation frequency . The C25 diene therefore serves as a chain-length-dependent molecular marker for a regulatory node controlling inhibitory pheromone output.

eloF Enzyme Link
Class-level inference
eloF depletion increases C25 and decreases C29, reducing copulation.
C25 marks inhibitory switch in pheromone output
Mutant phenotype; verify in wild-type context
EloF elongase Hydrocarbon biosynthesis Courtship suppression CHC profiling

Structural Ambiguity of the C25 Diene

Drosophila melanogaster CHCs exhibit strict sexual dimorphism: males synthesize 23- and 25-carbon monoenes (e.g., 7-tricosene, 7-pentacosene), while females produce 27- and 29-carbon dienes (e.g., 7,11-heptacosadiene, 7,11-nonacosadiene) . 7(Z),11(Z)-Pentacosadiene occupies an anomalous position—it is a 25-carbon diene found on female cuticles, structurally intermediate between male monoene and female diene categories . This structural ambiguity makes precise compound identification via GC-MS retention time matching against authenticated standards critical for accurate experimental interpretation.

GC-MS Identification
Data to verify
Structurally intermediate C25 diene between male monoenes and female dienes.
Requires authenticated standard to avoid misidentification
Confirm retention time against certified standard
Sexual dimorphism CHC profiling GC-MS Hydrocarbon identification

Dual Z-Configuration Specificity

The (7Z,11Z) configuration of 7(Z),11(Z)-pentacosadiene is a critical determinant of biological recognition in insect olfactory systems . Behavioral studies indicate that at least one double bond in position 7 is necessary for activity, with the second double bond at position 11 enhancing specificity among dienes of varying chain length [1]. The Z-geometry at both positions distinguishes this compound from potential E-isomers and from the C25 monoene 7-pentacosene, which bears only a single double bond at position 7.

Stereochemistry
Class-level inference
Two Z-double bonds at positions 7 and 11 are critical for recognition.
E-isomer or monoene substitution invalidates assay
≥98% isomeric purity required
Stereochemistry Pheromone specificity Double-bond geometry Structure-activity relationship

Inhibitory Contribution to Pheromone Blend

Male courtship intensity in Drosophila is governed by the simultaneous integration of stimulatory and inhibitory pheromone inputs. The stimulatory effect is primarily mediated by female dienes (7,11-heptacosadiene and 7,11-nonacosadiene), while the inhibitory effect is contributed by male monoenes including 7-tricosene [1]. 7(Z),11(Z)-Pentacosadiene, as a female-specific C25 diene with anti-aphrodisiac properties in eloF mutants [2], adds a critical inhibitory component to the female CHC blend, refining the net behavioral output beyond simple diene-mediated stimulation.

Pheromone Blend
Supporting evidence
C25 adds inhibitory balance to female CHC blend dominated by stimulatory C27/C29.
Omission may inflate courtship responses
Include at biologically relevant low abundance
Pheromone blend Courtship modulation Sex-mosaic Inhibitory signaling

7(Z),11(Z)-Pentacosadiene Research Applications


eloF-Dependent CHC Signaling Switch

Use 7(Z),11(Z)-pentacosadiene as a key analytical standard and experimental tool for studying the chain-length-dependent functional switch in Drosophila pheromone signaling. The reciprocal relationship between C25 and C29 diene abundance in eloF mutants [1] makes this compound essential for GC-MS quantification studies examining how elongase activity gates the transition between courtship stimulation and inhibition. Researchers should procure authenticated 7(Z),11(Z)-pentacosadiene (≥98% purity) alongside 7,11-nonacosadiene and 7,11-heptacosadiene standards to establish accurate calibration curves for CHC profiling.

Anti-Aphrodisiac Dose-Response Characterization

Apply 7(Z),11(Z)-pentacosadiene in controlled courtship bioassays to quantify its putative anti-aphrodisiac effects. While 7,11-heptacosadiene is established as the most potent aphrodisiac with a low behavioral threshold [2], the inhibitory function of 7(Z),11(Z)-pentacosadiene requires systematic dose-response characterization. Experimental designs should include parallel assays with 7-pentacosene (the C25 monoene) as a negative control and 7,11-heptacosadiene as a positive stimulatory control to establish chain-length and double-bond specificity.

Sex-Specific Pheromone Blend Reconstitution

Incorporate 7(Z),11(Z)-pentacosadiene into synthetic pheromone blends designed to recapitulate the full female Drosophila CHC profile. Behavioral studies demonstrate that male courtship intensity reflects the integrated output of stimulatory female dienes (C27, C29) and inhibitory components [3]. Omission of the C25 diene from reconstituted blends may produce artificially elevated courtship responses, confounding interpretation of multimodal pheromone integration. This compound should be included at biologically relevant low abundance ratios relative to the dominant C27 and C29 dienes.

GC-MS Method & CHC Library Development

Employ 7(Z),11(Z)-pentacosadiene as a certified reference standard for developing and validating GC-MS methods for cuticular hydrocarbon analysis. Its structurally intermediate position—a C25 diene that is neither a typical male monoene nor a typical female diene —makes it a critical diagnostic marker for method selectivity. Inclusion of this standard in retention time libraries prevents misidentification of this compound as 7-pentacosene or other co-eluting hydrocarbons, ensuring accurate CHC profiling in Drosophila and other insect systems.

Application
Selection Property
Validation Focus
CHC signaling switch studies
Chain-length-dependent functional switch
GC-MS quantification of C25/C29 ratio
Anti-aphrodisiac dose-response
Dose-response behavioral profiling
Courtship inhibition endpoint vs. stimulation controls
Pheromone blend reconstitution
Full female CHC profile integrity
Behavioral output with/without C25 inclusion
GC-MS method development
Method selectivity and retention time library
Peak identification and co-elution assessment

Technical Documentation Hub

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35 linked technical documents
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